molecular formula C7H15NO B183744 N-Isopropylbutyramide CAS No. 122348-67-8

N-Isopropylbutyramide

Cat. No.: B183744
CAS No.: 122348-67-8
M. Wt: 129.2 g/mol
InChI Key: KKWNADDVIBLENW-UHFFFAOYSA-N
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Description

“N-Isopropylbutyramide” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.20 g/mol . The IUPAC name for this compound is N-propan-2-ylbutanamide .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds, such as N-isopropylacrylamide-based polymers, have been synthesized using surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) .


Molecular Structure Analysis

The molecular structure of this compound includes a butanamide backbone with an isopropyl group attached . The InChI string representation of the molecule is InChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) .


Physical and Chemical Properties Analysis

This compound has several computed properties including a molecular weight of 129.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 129.115364102 g/mol .

Scientific Research Applications

  • Biocompatibility and Cellular Uptake : PNIPAM has been studied for its biocompatibility and cellular uptake mechanisms, showing good biocompatibility and internalization by different cell lines, including macrophages, human bronchial epithelial cells, and human umbilical vein endothelial cells. Different cells have distinct mechanisms for internalizing PNIPAM, such as macropinocytosis and caveolae-mediated endocytosis (Guo et al., 2017).

  • Applications in Bioengineering : PNIPAM has been extensively used in bioengineering, particularly for the nondestructive release of biological cells and proteins. Its applications include studies of the extracellular matrix, cell sheet engineering, tissue transplantation, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).

  • Functional Copolymers : PNIPAM copolymers are significant in cell and enzyme immobilization, controlled drug delivery, gene delivery, bioconjugation, and protein dehydration processes. Their unique properties and diverse applications in bioengineering are highlighted in a comprehensive review (Rzaev, Dinçer, & Pişkin, 2007).

  • Temperature-Responsive Properties : The temperature-dependent properties of PNIPAM, especially its coil-to-globule transition, are crucial for various applications, including drug delivery systems, diagnostics, and biosensors. Studies on its cononsolvency effect in different solvent mixtures provide insights into its versatile applications (Pérez-Ramírez, Haro-Pérez, & Odriozola, 2019).

  • Smart Hydrogels : PNIPAM-based smart hydrogels exhibit thermo-responsive properties near a specific temperature, making them useful in applications like smart coating, drug delivery, tissue regeneration, and artificial muscles. Recent developments in these hydrogels and their emerging technological applications have been reviewed (Tang et al., 2021).

  • Biomedical Applications of Microgels : PNIPAM microgels, combining the benefits of hydrogel and nanoparticles, are used in drug delivery, biosensing, and other biomedical applications. Their formation into 2D films and 3D aggregates opens up new properties and applications (Guan & Zhang, 2011).

Mechanism of Action

Target of Action

It’s structurally similar to butyramide , which is known to interact with the Aliphatic amidase expression-regulating protein . This protein is involved in the hydrolysis of amide bonds, and it’s found in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.

Mode of Action

Based on its structural similarity to butyramide, it may interact with its target protein to influence its function . The interaction between the compound and its target could lead to changes in the target’s activity, potentially influencing various biological processes.

Biochemical Pathways

Given its potential interaction with the aliphatic amidase expression-regulating protein, it might influence the metabolism of certain amides

Pharmacokinetics

Understanding these properties is crucial as they can significantly impact the bioavailability of the compound . Tools like ADMETlab 2.0 and admetSAR3.0 can provide predictions for these properties, aiding in the understanding of the compound’s pharmacokinetics.

Result of Action

Based on its potential interaction with the aliphatic amidase expression-regulating protein, it might influence various cellular processes, potentially leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . Therefore, these factors should be considered when studying the action of N-Isopropylbutyramide.

Safety and Hazards

N-Isopropylbutyramide is harmful if swallowed . Precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

Future Directions

While specific future directions for N-Isopropylbutyramide were not found in the search results, it’s worth noting that advances in drug delivery systems and the development of new antimicrobials targeting nucleic acid phase transitions may provide future research avenues .

Properties

IUPAC Name

N-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWNADDVIBLENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336033
Record name N-Isopropylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122348-67-8
Record name N-Isopropylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Isopropylbutyramide in the synthesis of the Collagen-Polymer Composite?

A: this compound (NIPAOPMB) acts as a comonomer alongside N-(3-((hydroxymethyl)amino)-3-oxopropyl)-N-isopropylbutyramide (NHMAONIB) in the multi-step polymerization process. These comonomers are strategically incorporated into the starch-grafted-pentapolymer structure through N–C/ O–C coupling reactions. This strategic allocation is crucial for the formation of the final multifunctional hybrid Collagen-Polymer Composite (CPC). []

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